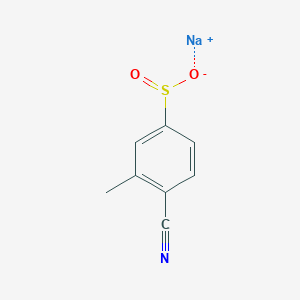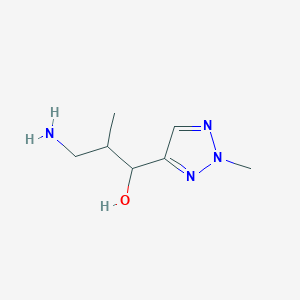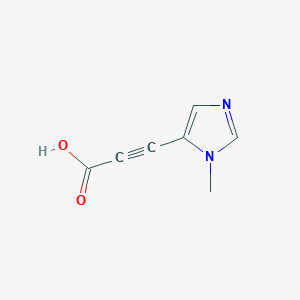
3-(3-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole: is a chemical compound with the following structure:
Structure: C11H12BrN3
It consists of a triazole ring (a five-membered heterocycle containing three nitrogen atoms) substituted with a 3-bromophenyl group and an isopropyl group. The compound exhibits interesting properties due to its aromatic and heterocyclic nature.
Vorbereitungsmethoden
Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 3-bromobenzylamine with isopropyl isocyanate under appropriate conditions. The reaction proceeds via nucleophilic substitution at the isocyanate carbon, resulting in the formation of the desired triazole product .
Analyse Chemischer Reaktionen
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states of the nitrogen atoms.
Reduction: Reduction of the triazole ring can occur, yielding different products.
Substitution: The bromine atom in the phenyl group can be substituted with other functional groups.
Common Reagents: Reagents like , , and are often employed.
Major Products: Depending on the reaction conditions, different products may form, including derivatives of the triazole ring or modified phenyl groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development. Triazoles have been investigated as antifungal, antiviral, and anticancer agents.
Bioconjugation: The triazole ring’s stability and reactivity make it useful for bioconjugation and labeling purposes.
Agrochemicals: Some triazole derivatives exhibit pesticidal properties.
Wirkmechanismus
The exact mechanism of action for 3-(3-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole depends on its specific application. its effects likely involve interactions with biological targets (e.g., enzymes, receptors) or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other triazole derivatives, such as , , and , share structural similarities.
Uniqueness: The combination of the 3-bromophenyl and isopropyl groups distinguishes this compound from related triazoles.
Remember that further research and experimental studies are essential to fully understand the compound’s properties and applications
Eigenschaften
Molekularformel |
C11H12BrN3 |
|---|---|
Molekulargewicht |
266.14 g/mol |
IUPAC-Name |
3-(3-bromophenyl)-5-propan-2-yl-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H12BrN3/c1-7(2)10-13-11(15-14-10)8-4-3-5-9(12)6-8/h3-7H,1-2H3,(H,13,14,15) |
InChI-Schlüssel |
DTPLAIMZGHBXNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC(=NN1)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


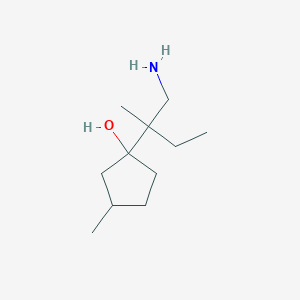
![Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13164603.png)

![5-[Methyl(oxan-4-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13164610.png)

![2-amino-N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide](/img/structure/B13164624.png)
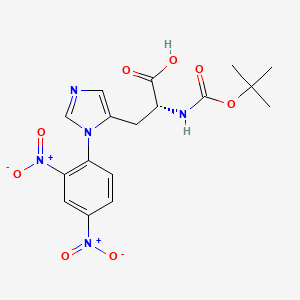
![1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane](/img/structure/B13164635.png)

